physicochemical properties of Methyl 2-chloro-5-(chlorosulfonyl)benzoate
physicochemical properties of Methyl 2-chloro-5-(chlorosulfonyl)benzoate
The following technical guide is a comprehensive monograph on Methyl 2-chloro-5-(chlorosulfonyl)benzoate , designed for researchers in medicinal chemistry and process development.
Dual-Electrophile Building Block for Sulfonamide Pharmacophores [1][2]
Executive Summary
Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS: 924859-46-1) is a high-value bifunctional intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2][3] Its structure features two distinct electrophilic centers—a highly reactive sulfonyl chloride and a moderately reactive methyl ester—positioned around a 2-chlorophenyl core.[2]
This guide details the physicochemical properties, chemoselective reactivity profiles, and handling protocols required to utilize this compound effectively in drug discovery campaigns, particularly for carbonic anhydrase inhibitors, diuretics, and anti-inflammatory agents.[1][2]
Physicochemical Profile
Identity & Core Properties
| Property | Data |
| IUPAC Name | Methyl 2-chloro-5-(chlorosulfonyl)benzoate |
| CAS Registry Number | 924859-46-1 |
| Molecular Formula | C₈H₆Cl₂O₄S |
| Molecular Weight | 269.10 g/mol |
| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
| Appearance | White to pale beige crystalline powder |
| Solubility | Soluble in DCM, THF, EtOAc, Acetone; Reacts with water/alcohols |
Thermal & Structural Data[2]
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Melting Point: While specific experimental data for this CAS is proprietary to specific batches, structural analogs (e.g., 2-chloro-5-chlorosulfonylbenzoic acid, MP 149–151 °C) suggest the methyl ester exists as a solid at room temperature, likely in the range of 60–90 °C .[1][2]
-
Density (Predicted): ~1.55 g/cm³[2]
-
LogP (Predicted): ~2.05 (Lipophilic, suitable for organic extraction)[1][2]
Structural Analysis: The Dual Electrophile
The utility of this compound lies in the differential reactivity of its two electrophilic sites.[2] Understanding this hierarchy is critical for designing selective transformations.[2]
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Site A (Sulfonyl Chloride, -SO₂Cl): The "Hard" electrophile.[1][2] Highly susceptible to nucleophilic attack by amines, alcohols, and water.[1][2] Reacts rapidly at 0°C to Room Temperature (RT).[2]
-
Site B (Methyl Ester, -COOCH₃): The "Soft" electrophile.[1][2] Significantly less reactive. Requires elevated temperatures or strong catalysis (e.g., LiOH hydrolysis or high-temp amidation) to react.[1][2]
-
Site C (Aryl Chloride, -Cl): Ortho-positioned chlorine.[1][2] generally inert to nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strong electron-withdrawing groups or specialized catalysts are used.[2]
Chemoselectivity Diagram
The following diagram illustrates the kinetic hierarchy of nucleophilic attacks.
Figure 1: Chemoselectivity profile demonstrating the kinetic preference for sulfonamide formation over ester hydrolysis.
Experimental Protocols
Synthesis of Sulfonamides (General Procedure)
This protocol yields high chemoselectivity, preserving the methyl ester for subsequent optimization.[1][2]
Reagents:
Methodology:
-
Preparation: Dissolve Methyl 2-chloro-5-(chlorosulfonyl)benzoate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Nitrogen/Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath to suppress side reactions.
-
Addition: Mix the Amine and Base (TEA) in a separate vial with DCM. Add this mixture dropwise to the main reaction vessel over 15–30 minutes.
-
Note: Exothermic reaction.[2] Control addition rate to maintain T < 5 °C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[2]
-
Workup:
-
Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography.
Handling & Stability
The chlorosulfonyl group is moisture sensitive .[2] Hydrolysis produces HCl and the corresponding sulfonic acid, which degrades the material quality.[1][2]
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Keep container tightly sealed.
-
Solvent Choice: Avoid protic solvents (Methanol, Ethanol, Water) during the initial reaction phase unless solvolysis is intended.[1][2]
-
Shelf Life: ~12 months if stored correctly.[2] Yellowing indicates decomposition.[2]
Synthesis & Manufacturing Context
For process chemists, understanding the origin of this material aids in impurity profiling.[2]
Primary Route: Chlorosulfonation
The industrial synthesis typically involves the direct chlorosulfonation of Methyl 2-chlorobenzoate using excess chlorosulfonic acid (
Figure 2: Industrial synthesis pathway via chlorosulfonation.[1][2]
Impurity Profile:
-
Sulfonic Acid Derivative: Result of moisture ingress.[2]
-
Isomers: Minor amounts of 2-chloro-3-(chlorosulfonyl)benzoate may form, though the 5-position is electronically favored (para to the directing Chlorine, meta to the deactivating Ester).[1][2]
Safety & Toxicology (GHS Classification)
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[2][4] (Corrosive)
-
H290: May be corrosive to metals.[2]
-
EUH014: Reacts violently with water.[2]
PPE Requirements:
-
Gloves: Nitrile or Neoprene (Double gloving recommended).[2]
-
Respiratory: Use in a fume hood.[2] Solid dust is a respiratory irritant.[2]
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.[1][2]
References
-
PubChem. (2025).[2][4][5] Compound Summary: Methyl 2-[(chlorosulfonyl)methyl]benzoate and related Benzoate derivatives.[2] National Library of Medicine.[2] Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]
-
Google Patents. (2021).[2] CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.[1][2] Retrieved from
Sources
- 1. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 2. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
